molecular formula C13H17N5O B7568143 3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide

3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide

Cat. No. B7568143
M. Wt: 259.31 g/mol
InChI Key: JNFHVIUIUASMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields.

Mechanism of Action

The mechanism of action of 3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair. It also inhibits the activity of protein kinase C, which plays a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects:
3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and prevent the formation of biofilms by bacteria. It has also been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide in lab experiments is its broad-spectrum activity against various pathogens and cancer cells. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the research on 3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide. One of the areas of interest is the development of more potent and selective analogs of this compound for specific applications. Another area of research is the evaluation of the safety and efficacy of this compound in preclinical and clinical studies. Additionally, the potential of this compound in combination with other drugs or therapies needs to be explored further. Overall, the research on 3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide holds promise for the development of novel treatments for various diseases.

Synthesis Methods

The synthesis of 3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide involves the reaction between 4-isopropylbenzylamine and 4-cyanobenzaldehyde, followed by the cyclization of the resulting Schiff base with hydrazine hydrate. The final product is obtained after purification and recrystallization.

Scientific Research Applications

3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide has been extensively studied for its potential in various fields of scientific research. It has been found to exhibit antitumor, antiviral, antifungal, and antibacterial activities. It has also been studied for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-8(2)10-5-3-9(4-6-10)7-15-12(19)11-16-13(14)18-17-11/h3-6,8H,7H2,1-2H3,(H,15,19)(H3,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFHVIUIUASMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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